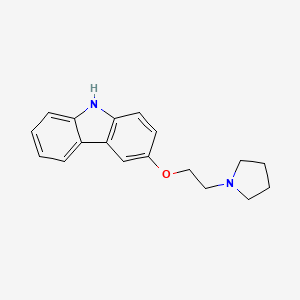

3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole

Description

Properties

IUPAC Name |

3-(2-pyrrolidin-1-ylethoxy)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-2-6-17-15(5-1)16-13-14(7-8-18(16)19-17)21-12-11-20-9-3-4-10-20/h1-2,5-8,13,19H,3-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWGHAGUKAROKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC3=C(C=C2)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491768 | |

| Record name | 3-[2-(Pyrrolidin-1-yl)ethoxy]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57980-62-8 | |

| Record name | 3-[2-(Pyrrolidin-1-yl)ethoxy]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole typically involves the following steps:

Formation of the Ethoxy Linker: The ethoxy group is introduced by reacting 9H-carbazole with an appropriate ethylating agent under basic conditions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached to the ethoxy linker through nucleophilic substitution, often using pyrrolidine and a suitable leaving group on the ethoxy chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

Oxidation: Oxidized derivatives of the carbazole core.

Reduction: Reduced forms of the ethoxy or pyrrolidine groups.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHNO

Molecular Weight : 280.4 g/mol

CAS Number : 57980-62-8

IUPAC Name : 3-(2-pyrrolidin-1-ylethoxy)-9H-carbazole

The compound features a carbazole core linked to a pyrrolidine ring via an ethoxy group. This unique structure contributes to its diverse chemical reactivity and biological activity.

Chemistry

3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole serves as a building block for synthesizing more complex molecules . Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in organic synthesis. For instance:

- Oxidation : The compound can be oxidized to form derivatives that may exhibit enhanced properties.

- Reduction : Reduction reactions can modify the ethoxy or pyrrolidine groups, leading to new derivatives with potential applications.

Biology

Research has indicated that this compound possesses potential biological activities , particularly:

- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms involving cell membrane disruption.

- Anticancer Activity : Preliminary investigations have shown that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Medicine

The structural characteristics of this compound suggest potential as a therapeutic agent . Its interactions with biological targets such as enzymes or receptors can modulate their activity, offering pathways for drug development aimed at various diseases.

Industry

In industrial applications, this compound is being explored for use in the development of advanced materials , including:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.

- Light-emitting Diodes (LEDs) : The compound's stability and luminescent properties are advantageous for creating efficient LED materials.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies published in the Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy linker and pyrrolidine ring can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- Pyrrolidinyl vs. Quinuclidinyl: The pyrrolidine ring (5-membered) in the target compound offers smaller steric bulk and higher flexibility compared to the quinuclidinyl group (7-membered bicyclic amine) in compounds 20 and 21 . This difference may influence binding affinity in enzyme inhibition; quinuclidinyl derivatives exhibit nanomolar IC₅₀ values against squalene synthase, suggesting that larger amine substituents enhance inhibitory potency .

- Alkoxy Chains: Alkyl chains (e.g., hexyl in ) improve solubility in non-polar solvents but lack the basicity of pyrrolidinyl ethoxy. The latter’s amine group may enable protonation at physiological pH, enhancing water solubility and bioavailability.

- Aromatic Substituents : Derivatives with 2-methylbenzoyl or phenylethynyl groups prioritize π–π stacking for optoelectronic applications. Pyrrolidinyl ethoxy, while less conjugated, could reduce aggregation-induced quenching in solid-state devices.

Optoelectronic Performance

- Emission Properties : Phenylethynyl-carbazole derivatives emit in the deep-blue region (λmax: 416–428 nm) , while pyrrolidinyl ethoxy’s electron-donating effects might redshift emission. Alkyl chains (e.g., hexyl in ) minimally affect emission wavelengths but modulate solid-state aggregation.

- Charge Transport : The pyrrolidinyl ethoxy group’s lone pair could enhance hole-transport properties, similar to alkylamine-functionalized carbazoles used in hole-transport layers .

Biological Activity

3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbazole core , which is known for its stability and electronic properties, combined with an ethoxy linker and a pyrrolidine ring . This unique structure allows for diverse interactions with biological targets, such as enzymes and receptors, potentially leading to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific biological targets:

- Enzyme Interaction : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering cellular responses and signaling pathways.

The ethoxy group and pyrrolidine ring enhance the compound's binding affinity, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Research indicates that carbazole derivatives exhibit promising antimicrobial activities. The compound has been investigated for its effectiveness against various bacterial strains and fungi. In vitro studies have shown moderate to good antibacterial and antifungal activities, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Potential

Several studies have highlighted the anticancer properties of carbazole derivatives, including this compound. It has been shown to:

- Induce apoptosis in cancer cell lines.

- Inhibit tumor growth in xenograft models.

For instance, one study reported that similar carbazole derivatives significantly reduced tumor volume in human lung carcinoma models by inhibiting the JAK–STAT3 signaling pathway, which is often dysregulated in cancers .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that carbazole derivatives could suppress the growth of tumors in vivo by affecting key signaling pathways involved in cell proliferation and survival. The maximum inhibitory effect was observed after several days of treatment, indicating a sustained action against cancer cells .

- Mechanistic Insights : Another investigation revealed that this compound could downregulate specific oncogenes while upregulating tumor suppressor genes, leading to enhanced apoptosis in cancerous cells .

- Synergistic Effects : Combining this compound with established chemotherapeutics showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. This suggests potential for combination therapy strategies in cancer treatment .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole?

The compound is typically synthesized through Williamson ether synthesis or N-alkylation reactions . For the ether linkage, a hydroxyl group at the 3-position of carbazole reacts with 2-(pyrrolidin-1-yl)ethyl bromide in the presence of a base (e.g., NaH) in anhydrous solvents like DMF or THF . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization . For N-alkylation, carbazole derivatives may undergo nucleophilic substitution with pyrrolidine-containing alkyl halides under reflux conditions .

Q. How is the purity and structural integrity of this compound verified in academic research?

Analytical techniques include:

- 1H/13C NMR to confirm substitution patterns and functional groups.

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (>95% typical).

- Mass Spectrometry (MS) to validate molecular weight (e.g., ESI-MS or MALDI-TOF) .

- Melting Point Analysis for crystalline derivatives, though this depends on substituent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the pyrrolidine-ethoxy substituent at the 3-position?

Key variables include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to prevent hydrolysis .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

- Temperature Control : Reflux (80–120°C) accelerates alkylation, but lower temperatures (40–60°C) reduce side reactions in sensitive substrates .

- Stoichiometry : A 1.2–1.5 molar excess of the alkylating agent ensures complete substitution .

Q. What electrochemical characterization methods are suitable for analyzing charge transport properties in this compound?

- Cyclic Voltammetry (CV) : Determines oxidation/reduction potentials and HOMO/LUMO levels. Carbazole derivatives typically show reversible oxidation peaks at ~1.2 V (vs. Ag/AgCl) due to the aromatic core .

- Electrochemical Impedance Spectroscopy (EIS) : Evaluates charge-transfer resistance in thin films or copolymer matrices .

- Spectroelectrochemistry : Correlates optical absorption changes with redox states, critical for optoelectronic applications .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation)?

Discrepancies often arise from:

- Substituent Effects : Minor structural variations (e.g., halogenation at other positions) drastically alter bioactivity .

- Purity Issues : Residual solvents or byproducts (e.g., unreacted alkyl halides) may confound assays .

- Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line variability must be standardized. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. SPR) is recommended .

Q. What strategies improve the thermal stability of this compound for organic electronic applications?

- Copolymerization : Incorporating rigid comonomers (e.g., thiophene or anthracene) enhances glass transition temperatures (Tg) .

- Substituent Engineering : Bulky groups (e.g., branched alkyl chains) reduce molecular mobility and sublimation .

- Dopant Integration : Lewis acids (e.g., FeCl3) stabilize charge-transfer complexes in thin films .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.